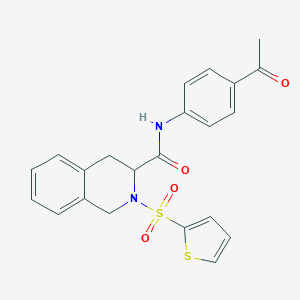
N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS No. 1008968-45-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C22H20N2O4S2
- Molecular Weight : 440.54 g/mol
- Structural Characteristics : The compound features a tetrahydroisoquinoline core with an acetylphenyl group and a thiophenesulfonyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The specific synthetic pathway is crucial for optimizing yield and purity, which directly impacts biological testing outcomes.
Biological Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against colon cancer (HCT116) and breast cancer (T47D) cells with varying degrees of potency .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The mechanism often involves the inhibition of key metabolic enzymes in pathogens .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibit higher selectivity towards AChE compared to butyrylcholinesterase (BuChE), indicating potential therapeutic applications .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study conducted on tetrahydroisoquinoline derivatives highlighted their potential as effective anticancer agents. For example, compounds were evaluated for their cytotoxicity using MTT assays, revealing that certain derivatives significantly inhibited cell proliferation in cancer cell lines .
In another case study focusing on enzyme inhibition, the synthesized compounds demonstrated varying degrees of AChE inhibition, with some showing comparable efficacy to established inhibitors such as tacrine . This suggests that further optimization could lead to novel treatments for conditions like Alzheimer's disease.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-15(25)16-8-10-19(11-9-16)23-22(26)20-13-17-5-2-3-6-18(17)14-24(20)30(27,28)21-7-4-12-29-21/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGIVSDYNQWPBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














